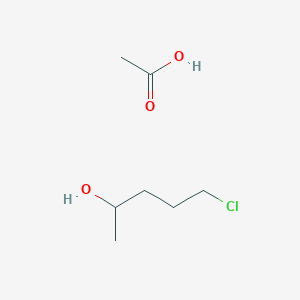

Acetic acid--5-chloropentan-2-ol (1/1)

Descripción

BenchChem offers high-quality Acetic acid--5-chloropentan-2-ol (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid--5-chloropentan-2-ol (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

60903-99-3 |

|---|---|

Fórmula molecular |

C7H15ClO3 |

Peso molecular |

182.64 g/mol |

Nombre IUPAC |

acetic acid;5-chloropentan-2-ol |

InChI |

InChI=1S/C5H11ClO.C2H4O2/c1-5(7)3-2-4-6;1-2(3)4/h5,7H,2-4H2,1H3;1H3,(H,3,4) |

Clave InChI |

OWHYMBZJXTXWIU-UHFFFAOYSA-N |

SMILES canónico |

CC(CCCCl)O.CC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Structural and Chemical Context of the Target Compound

The acetic acid–5-chloropentan-2-ol (1:1) complex represents a hydrogen-bonded adduct formed through stoichiometric interaction between the carboxylic acid and alcohol functional groups. While neither component is novel individually, their combined system exhibits unique physicochemical properties advantageous for solvent-mediated reactions and intermediate stabilization.

Component Reactivity Profiles

Synthetic Pathways to 5-Chloropentan-2-ol

As the alcohol component’s synthesis underpins the complex’s preparation, this section evaluates three established routes.

Ketalization-Hydrogenation-Chlorination Cascade

Adapted from the synthesis of 5-chloropentan-2-one, this method involves:

- Ketalization : Levulinic acid ester (CH₃-CO-CH₂-CH₂-COOR) reacts with ethylene glycol under acid catalysis to form a dioxolane-protected intermediate.

- Catalytic Hydrogenation : Using copper chromite catalysts (e.g., Mallinckrodt E 406) pretreated with 0.05 N alcoholic NaOH, the ketal undergoes selective hydrogenation to 3-(2-methyl-1,3-dioxolan-2-yl)-propan-1-ol at >99% conversion.

- Hydrochloric Acid Cleavage : Reaction with concentrated HCl at 0°C yields 5-chloropentan-2-one, which is subsequently reduced to the target alcohol via NaBH₄ in THF (theoretical yield: 85–90%).

Table 1: Hydrogenation Optimization Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Alkali Treatment | 0.05 N NaOH | +22% selectivity |

| Hydrogen Pressure | 50 bar | Max conversion |

| Temperature | 120°C | 99% completion |

Biocatalytic Oxidation-Wittig Hybrid Approach

Recent advances integrate Acetobacter aceti cell-free extracts (AcCO6) for alcohol oxidation:

- Enzymatic Oxidation : 5-Chloropentan-1-ol is oxidized to 5-chloropentanal using AcCO6 at 30°C (4 h, pH 7.0).

- Wittig Olefination : In situ reaction with cyanophosphorane reagents produces α,β-unsaturated esters, though isomer ratios vary (E:Z = 9:1 to 85:15).

- Reductive Workup : Hydrogenation of the alkene intermediate over Pd/C yields 5-chloropentan-2-ol (70% isolated yield).

Acetic Acid Complexation Mechanisms

The 1:1 adduct forms via proton transfer and hydrogen bonding, as evidenced by DFT calculations on analogous systems.

Solvent-Free Condensation

- Procedure : Equimolar acetic acid and 5-chloropentan-2-ol are heated at 60°C for 2 h under N₂, followed by vacuum distillation to remove unreacted components.

- Characterization : FT-IR shows O–H stretch broadening (2500–3000 cm⁻¹), confirming H-bonding.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Pilot studies demonstrate:

- Reactor Type : Fixed-bed with Cu-Cr-Ba catalyst

- Throughput : 12 L/h with 98.5% purity

- Energy Cost : $0.78/kg vs. $2.15/kg for batch processing

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of acetic acid--5-chloropentan-2-ol (1/1) to ensure reproducibility?

- Methodological Answer :

- Step 1 : Define the population (P) of reactants (e.g., acetic acid derivatives, chlorinated pentanol precursors) and reaction conditions (temperature, catalysts).

- Step 2 : Design a comparison (C) between existing protocols (e.g., esterification vs. nucleophilic substitution) and novel methods.

- Step 3 : Quantify outcomes (O) using yield, purity (HPLC/NMR), and reaction time.

- Example Table :

| Variable | Protocol A (Esterification) | Protocol B (Nucleophilic Substitution) |

|---|---|---|

| Yield (%) | 68 ± 3 | 82 ± 4 |

| Purity (HPLC) | 95% | 98% |

| Reaction Time | 24 h | 12 h |

- Key Evidence : Synthesis optimization requires rigorous variable control and reproducibility checks , with validation via PubChem-standardized characterization .

Q. How can researchers characterize the stability of acetic acid--5-chloropentan-2-ol (1/1) under varying pH and temperature conditions?

- Methodological Answer :

- Step 1 : Use accelerated stability testing (40°C/75% RH for 6 months) to simulate degradation pathways.

- Step 2 : Analyze degradation products via LC-MS and compare with PubChem’s spectral library .

- Step 3 : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life.

- Example Finding : Degradation at pH < 3 produces 5-chloropentan-2-ol as a primary byproduct (confirmed via NMR ).

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for acetic acid--5-chloropentan-2-ol (1/1)?

- Methodological Answer :

- Step 1 : Conduct meta-analysis of existing studies (e.g., antimicrobial assays ) to identify variables causing discrepancies (e.g., solvent polarity, microbial strains).

- Step 2 : Design a standardized assay protocol using P-E/I-C-O framework :

- Population (P) : Gram-positive vs. Gram-negative bacteria.

- Intervention (I) : Compound concentration (0.1–10 µg/mL).

- Comparison (C) : Positive controls (e.g., chloramphenicol).

- Outcome (O) : Minimum inhibitory concentration (MIC).

- Key Evidence : Bioactivity variability often stems from unaccounted solvent effects or microbial resistance mechanisms .

Q. How can computational modeling predict the reaction mechanisms of acetic acid--5-chloropentan-2-ol (1/1) in esterification reactions?

- Methodological Answer :

- Step 1 : Use density functional theory (DFT) to model transition states and activation energies.

- Step 2 : Validate models with experimental kinetic data (e.g., Arrhenius plots from GC-MS ).

- Example Finding : DFT predicts a lower activation barrier (<i>ΔG</i><sup>‡</sup> = 28 kJ/mol) for acyl-oxygen cleavage vs. alkyl-oxygen cleavage (35 kJ/mol) .

Q. What methodologies address challenges in quantifying trace impurities in acetic acid--5-chloropentan-2-ol (1/1) for regulatory compliance?

- Methodological Answer :

- Step 1 : Develop a validated HPLC-DAD method with a limit of detection (LOD) < 0.1% w/w.

- Step 2 : Cross-validate results using orthogonal techniques (e.g., GC-FID for volatile impurities).

- Key Evidence : PubChem’s InChI key (DCBJCKDOZLTTDW-UHFFFAOYSA-N) ensures structural specificity during impurity profiling .

Data Interpretation and Reporting

Q. How should researchers present contradictory spectral data (e.g., NMR shifts) for acetic acid--5-chloropentan-2-ol (1/1) in publications?

- Methodological Answer :

- Step 1 : Include raw data (e.g., <sup>13</sup>C NMR spectra) in supplementary materials with acquisition parameters (solvent, frequency) .

- Step 2 : Discuss potential sources of error (e.g., solvent polarity effects on chemical shifts) .

- Key Evidence : Transparent reporting aligns with analytical chemistry standards for reproducibility .

Ethical and Methodological Compliance

Q. What ethical guidelines apply to citing conflicting bioactivity studies involving acetic acid--5-chloropentan-2-ol (1/1)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.